physical and chemical properties of 3-Chloro-4-methoxyphenol
physical and chemical properties of 3-Chloro-4-methoxyphenol
An In-Depth Technical Guide to 3-Chloro-4-methoxyphenol: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 3-Chloro-4-methoxyphenol (CAS No: 18093-12-4), a substituted phenolic compound of interest to the chemical, pharmaceutical, and material science sectors. This document delves into the core physical and chemical properties, spectroscopic characteristics, and a plausible, high-yield synthetic pathway. Furthermore, it explores the compound's reactivity profile and its potential applications as a key intermediate in the development of complex organic molecules and active pharmaceutical ingredients (APIs). Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a research and development setting.
Compound Identification and Core Physical Properties
3-Chloro-4-methoxyphenol is an aromatic organic compound featuring a phenol ring substituted with both a chlorine atom and a methoxy group. These substitutions create a unique electronic and steric environment that dictates its physical properties and chemical reactivity.
Table 1: Core Compound Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | 3-chloro-4-methoxyphenol | [1] |
| CAS Number | 18093-12-4 | [1][2] |
| Molecular Formula | C₇H₇ClO₂ | [1] |
| Molecular Weight | 158.58 g/mol | [1] |
| Canonical SMILES | COC1=C(C=C(C=C1)O)Cl | [1] |
Table 2: Estimated Physical Properties
| Property | Estimated Value / Description | Rationale and Comparative Data |
| Appearance | Off-white to light tan crystalline solid. | Based on the typical appearance of related substituted phenols like 4-methoxyphenol.[3][4] |
| Melting Point | 50 - 60 °C | Estimated based on similar compounds. 4-Methoxyphenol has a melting point of 55-57 °C, and 3-Chloro-4-methylphenol melts at 47-56 °C. The substitution pattern suggests a melting point in this range. |
| Boiling Point | > 250 °C | Estimated to be slightly higher than that of 4-methoxyphenol (243 °C)[4][5] due to the increased molecular weight from the chlorine atom. |
| Solubility | Sparingly soluble in water; Soluble in alcohols, ethers, acetone, and chlorinated solvents. | Phenolic compounds exhibit limited water solubility which can be influenced by pH.[3] High solubility in common organic solvents is expected due to the aromatic ring and methoxy group. |
Spectroscopic and Analytical Characterization
The structural features of 3-Chloro-4-methoxyphenol give rise to a distinct spectroscopic fingerprint. While experimental data is not widely published, a confident prediction of its spectral characteristics can be made based on established principles and data from analogous structures.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, the hydroxyl proton, and the methoxy protons. The aromatic protons will appear as a complex multiplet or distinct doublets and doublet of doublets in the 6.8-7.5 ppm range, with coupling constants typical for ortho and meta relationships. The methoxy group (-OCH₃) will present as a sharp singlet around 3.8-3.9 ppm. The phenolic hydroxyl (-OH) proton will be a broad singlet, with its chemical shift highly dependent on concentration and solvent (typically 5-6 ppm).
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¹³C NMR: The carbon spectrum will display seven unique signals.[8] The carbon bearing the hydroxyl group will be downfield (approx. 150-155 ppm), as will the carbon attached to the methoxy group (approx. 145-150 ppm). The carbon bonded to chlorine will appear around 115-120 ppm. The remaining three aromatic carbons will resonate between 115-130 ppm. The methoxy carbon will be significantly upfield, typically around 55-60 ppm.[8]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a broad O-H stretching band from the phenolic hydroxyl group, centered around 3200-3500 cm⁻¹. Sharp peaks corresponding to aromatic C-H stretching will appear just above 3000 cm⁻¹. The C-O stretching of the phenol and the methoxy ether will be visible in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations will produce signals in the 1450-1600 cm⁻¹ range.
Mass Spectrometry (MS)
The electron impact mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 158. A characteristic (M+2)⁺ peak at m/z = 160, with an intensity approximately one-third of the M⁺ peak, will confirm the presence of a single chlorine atom. Key fragmentation would likely involve the loss of a methyl group (-CH₃) from the methoxy moiety to give a fragment at m/z = 143.
Experimental Protocol: Sample Preparation for NMR Analysis
This protocol ensures the acquisition of high-quality NMR data for structural elucidation.
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Sample Weighing: Accurately weigh 10-15 mg of 3-Chloro-4-methoxyphenol directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Acetone-d₆) using a glass pipette. CDCl₃ is a good first choice for general solubility.
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.
-
Standard Addition (Optional): For precise quantitative analysis (qNMR), add a known amount of an internal standard, such as tetramethylsilane (TMS), although residual solvent signals are often sufficient for chemical shift referencing.
-
Analysis: Insert the tube into the NMR spectrometer spinner, place it in the magnet, and proceed with instrument locking, shimming, and data acquisition.
Caption: Standard workflow for NMR sample preparation and analysis.
Chemical Properties and Reactivity Profile
The interplay between the hydroxyl, methoxy, and chloro substituents governs the chemical behavior of 3-Chloro-4-methoxyphenol.
Acidity and pKa
Phenols are weakly acidic. The acidity of 3-Chloro-4-methoxyphenol is influenced by two opposing electronic effects:
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Methoxy Group (-OCH₃): This is an electron-donating group via resonance (+R effect), which tends to decrease acidity by destabilizing the resulting phenoxide anion. For comparison, the pKa of 4-methoxyphenol is ~10.2, making it slightly less acidic than phenol (pKa ~10.0).[9]
-
Chloro Group (-Cl): This is an electron-withdrawing group via induction (-I effect), which increases acidity by stabilizing the phenoxide anion.
Given that the chloro group is meta to the hydroxyl group, its inductive effect will be significant. This will counteract the donating effect of the methoxy group, likely resulting in a pKa value slightly lower (more acidic) than that of 4-methoxyphenol, estimated to be in the range of 9.8 - 10.1.
Reactivity in Synthesis
The phenol ring is highly activated towards electrophilic aromatic substitution due to the powerful ortho-, para-directing effects of the hydroxyl and methoxy groups.[10][11]
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Directing Effects: The -OH group is a strongly activating ortho-, para-director. The -OCH₃ group is also an activating ortho-, para-director. The -Cl is a deactivating but ortho-, para-director. The positions ortho to the hydroxyl group (C2 and C6) and ortho to the methoxy group (C5) are the most activated sites for electrophilic attack. Steric hindrance from the existing substituents will also play a role in determining the final product distribution.
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Reactions of the Hydroxyl Group: The phenolic -OH can readily undergo Williamson ether synthesis by deprotonation with a base (e.g., NaOH, K₂CO₃) followed by reaction with an alkyl halide. It can also be acylated to form esters using acyl chlorides or anhydrides.
Synthesis and Manufacturing
A logical and efficient laboratory-scale synthesis of 3-Chloro-4-methoxyphenol involves the direct electrophilic chlorination of the readily available starting material, 4-methoxyphenol.
Rationale for Synthetic Route: The hydroxyl and methoxy groups of 4-methoxyphenol strongly activate the ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho to the hydroxyl group (positions 2 and 3).[11] Using a mild chlorinating agent allows for controlled mono-chlorination. N-Chlorosuccinimide (NCS) is an excellent choice as it is a solid, easy to handle, and generally provides good regioselectivity under mild conditions, minimizing the formation of dichlorinated byproducts.
Experimental Protocol: Synthesis via Electrophilic Chlorination
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (10.0 g, 80.5 mmol) and acetonitrile (100 mL). Stir at room temperature until all the solid has dissolved.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (11.3 g, 84.5 mmol, 1.05 equivalents) to the solution in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.
-
Workup - Quenching and Extraction: Once the starting material is consumed, pour the reaction mixture into 200 mL of water. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic extracts and wash sequentially with 10% sodium thiosulfate solution (100 mL) to remove any residual oxidant, followed by brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting crude solid can be purified by recrystallization from a hexane/ethyl acetate mixture or by column chromatography on silica gel to afford pure 3-Chloro-4-methoxyphenol.
Caption: Proposed synthetic workflow for 3-Chloro-4-methoxyphenol.
Applications in Research and Drug Development
Substituted phenols and anisoles are privileged structures in medicinal chemistry. While direct applications of 3-Chloro-4-methoxyphenol are not extensively documented, its structure makes it a highly valuable intermediate.
-
Pharmaceutical Scaffolding: The closely related compound, 3-Chloro-4-methoxybenzenemethanamine, is a documented key intermediate in the multi-step synthesis of Avanafil , a PDE-5 inhibitor used to treat erectile dysfunction.[12][13] 3-Chloro-4-methoxyphenol can serve as a direct precursor to this and other similar amine-containing APIs through functional group interconversion.
-
Building Block for Complex Molecules: The compound provides multiple handles for chemical modification: the nucleophilic hydroxyl group, the activated aromatic ring, and the potential for the chloro and methoxy groups to be modified or to influence downstream reactions. This makes it a versatile starting point for creating libraries of compounds for screening in drug discovery programs.
-
Agrochemicals and Material Science: Like other chlorinated phenols, it may find use as a precursor for herbicides, fungicides, or as a monomer for specialty polymers where fire-retardant properties and chemical resistance are desired.[14]
Safety, Handling, and Toxicology
As a chlorinated phenol, 3-Chloro-4-methoxyphenol must be handled with appropriate care, assuming it possesses hazards similar to its structural relatives.[14][15]
Table 3: GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | 4 | Harmful if swallowed. |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[16] |
| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation.[16] |
| Aquatic Hazard (Acute) | 3 | Harmful to aquatic life. |
This classification is predictive and based on related compounds. A substance-specific risk assessment should always be performed.
Protocol: Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: All work involving solid or solutions of 3-Chloro-4-methoxyphenol should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[15][17] An emergency eyewash station and safety shower must be immediately accessible.[17][18]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a significant splash risk.[18]
-
Hand Protection: Wear double-layered nitrile gloves for incidental contact.[15] For prolonged handling or immersion, heavy-duty neoprene or butyl rubber gloves are recommended. Gloves must be inspected before use and changed immediately if contamination occurs.[18]
-
Body Protection: A buttoned lab coat must be worn. For larger quantities, a chemically resistant apron is also advised.[18]
-
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and bases.[4][18] Keep the container tightly sealed and protected from light.
-
Spill Response: In case of a small spill, decontaminate the area with an appropriate absorbent material. For larger spills, evacuate the area and contact institutional safety personnel.
-
Disposal: All waste containing 3-Chloro-4-methoxyphenol must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge to drains.
Conclusion
3-Chloro-4-methoxyphenol is a valuable chemical intermediate with well-defined, albeit largely predicted, physical and spectroscopic properties. Its reactivity is dominated by the activating hydroxyl and methoxy groups, making it a prime candidate for further functionalization via electrophilic aromatic substitution and reactions at the phenolic hydroxyl group. Its straightforward synthesis from 4-methoxyphenol and its structural relationship to key pharmaceutical intermediates like the precursor to Avanafil underscore its potential utility for professionals in drug discovery and process development. Adherence to strict safety protocols is essential for its handling, ensuring that its potential can be safely explored in a laboratory setting.
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